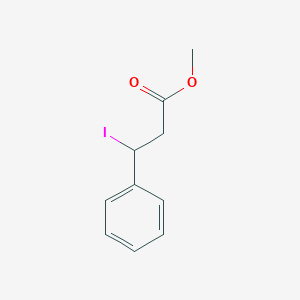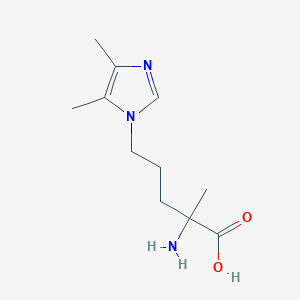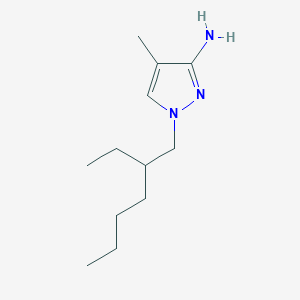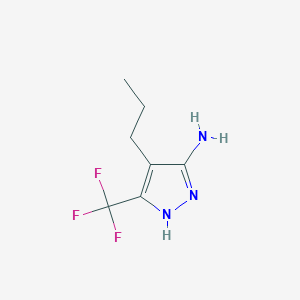
Methyl beta-iodobenzenepropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl beta-iodobenzenepropanoate is an organic compound with the molecular formula C10H11IO2 and a molecular weight of 290.10 g/mol . It is a derivative of propanoic acid, where the beta position is substituted with an iodobenzene group and the carboxyl group is esterified with methanol. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl beta-iodobenzenepropanoate can be synthesized through several methods. One common approach involves the iodination of methyl beta-phenylpropanoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the beta position.
Another method involves the esterification of beta-iodobenzenepropanoic acid with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and catalysts is crucial to obtain a product with high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl beta-iodobenzenepropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding methyl beta-phenylpropanoate using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: Oxidation of the ester group can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium cyanide, or thiourea in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of beta-substituted derivatives such as beta-azidobenzenepropanoate, beta-cyanobenzenepropanoate, or beta-thiobenzenepropanoate.
Reduction: Formation of methyl beta-phenylpropanoate.
Oxidation: Formation of beta-iodobenzenepropanoic acid or other oxidized products.
Applications De Recherche Scientifique
Methyl beta-iodobenzenepropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of methyl beta-iodobenzenepropanoate depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl beta-bromobenzenepropanoate: Similar structure but with a bromine atom instead of iodine. It has different reactivity and may be used in different synthetic applications.
Methyl beta-chlorobenzenepropanoate: Contains a chlorine atom, offering different chemical properties and reactivity.
Methyl beta-fluorobenzenepropanoate: Contains a fluorine atom, which significantly alters its chemical behavior and applications.
Uniqueness
Methyl beta-iodobenzenepropanoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it particularly useful in certain substitution reactions and as a precursor for radiolabeled compounds in medical applications.
Propriétés
Formule moléculaire |
C10H11IO2 |
|---|---|
Poids moléculaire |
290.10 g/mol |
Nom IUPAC |
methyl 3-iodo-3-phenylpropanoate |
InChI |
InChI=1S/C10H11IO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
Clé InChI |
FELIYUDBANPMRG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C1=CC=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13640003.png)
![3-Methyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13640015.png)


![4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde](/img/structure/B13640023.png)
![3-Bromo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B13640026.png)



